

An In-depth Technical Guide to 6- Phenylhexanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Phenylhexanoic acid*

Cat. No.: B016828

[Get Quote](#)

This technical guide provides a comprehensive overview of **6-phenylhexanoic acid**, tailored for researchers, scientists, and professionals in drug development. The document details its structure, nomenclature, physicochemical properties, synthesis, and spectral characteristics.

Structure and Nomenclature

6-Phenylhexanoic acid is an organic compound featuring a phenyl group attached to the terminal carbon of a hexanoic acid chain. This structure imparts both aromatic and aliphatic characteristics to the molecule.

Chemical Structure:

Caption: 2D Chemical Structure of **6-Phenylhexanoic Acid**

Systematic and common names for this compound are provided below.

Nomenclature Type	Name
IUPAC Name	6-phenylhexanoic acid
Synonyms	Benzenehexanoic acid, 6-Phenylcaproic acid
CAS Number	5581-75-9
Molecular Formula	C ₁₂ H ₁₆ O ₂
Molecular Weight	192.25 g/mol
InChI	InChI=1S/C12H16O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14)
InChIKey	JTXZPQIXIXYMDY-UHFFFAOYSA-N
SMILES	C1=CC=C(C=C1)CCCCC(=O)O

Physicochemical Properties

A summary of the key physical and chemical properties of **6-phenylhexanoic acid** is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

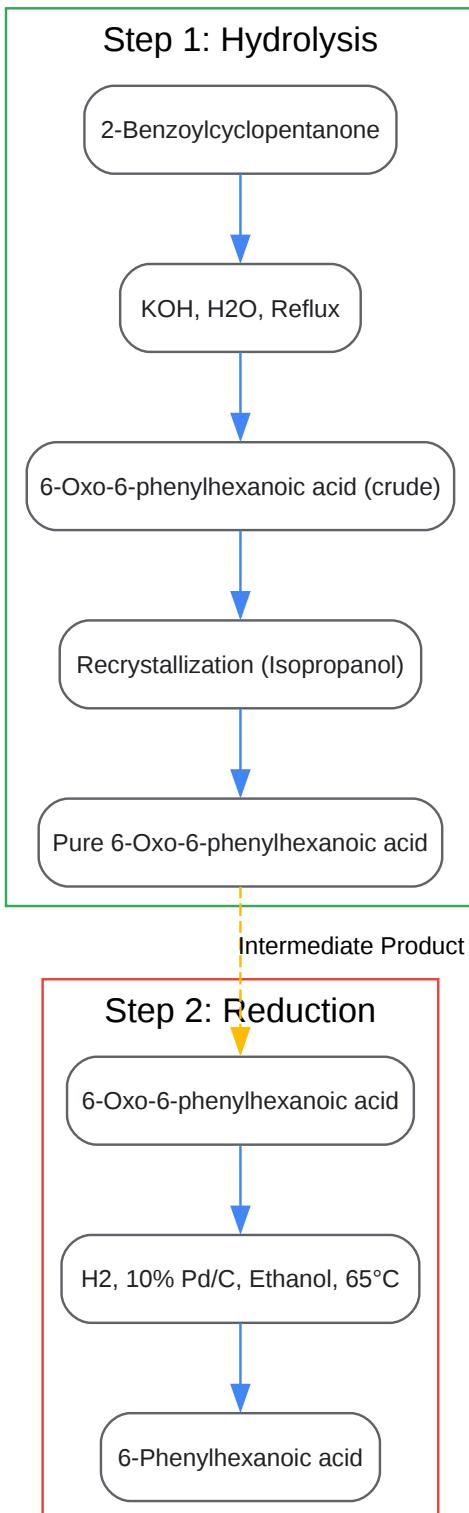
Property	Value	Reference(s)
Physical State	White or colorless to light yellow powder, lump, or clear liquid	[1]
Melting Point	17-19 °C	[2]
Boiling Point	201-202 °C at 24 mmHg	[2] [3]
Density	1.022 g/mL at 25 °C	[2] [3]
Refractive Index (n _{20/D})	1.51	[2] [3]
Water Solubility	479.8 mg/L at 30 °C	[2]
pKa	4.78 ± 0.10 (Predicted)	[2]
Flash Point	>230 °F (>110 °C)	[2]
logP (Octanol/Water)	2.874 (Crippen Calculated)	[4]

Synthesis Protocol

A common method for the synthesis of **6-phenylhexanoic acid** involves the hydrolysis of 2-benzoylcyclopentanone followed by reduction.

Experimental Protocol:

Step 1: Synthesis of 6-Oxo-**6-phenylhexanoic acid**


- Suspend 5.65 g (30 mmol) of 2-benzoylcyclopentanone in a solution of 5.04 g (90 mmol) of potassium hydroxide in 260 mL of water.
- Heat the reaction mixture to reflux and maintain reflux until the solution becomes homogeneous.
- After cooling to room temperature, adjust the pH of the solution to 4 with hydrochloric acid (HCl) to precipitate the product.
- Collect the crude 6-oxo-**6-phenylhexanoic acid** (yield: ~80%).

- Recrystallize the crude product from isopropanol to obtain pure **6-oxo-6-phenylhexanoic acid** (yield: ~60%).[\[5\]](#)

Step 2: Synthesis of **6-Phenylhexanoic acid**

- Dissolve 4.18 g (20.25 mmol) of **6-oxo-6-phenylhexanoic acid** in 100 mL of absolute ethanol.
- Add 1.40 g of 10% Palladium on carbon (Pd/C) to the solution.
- Place the reaction system under a hydrogen atmosphere and heat to 65 °C.
- After 18 hours, filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate to obtain **6-phenylhexanoic acid** (yield: ~100%).[\[5\]](#)

Synthesis Workflow of 6-Phenylhexanoic Acid

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **6-phenylhexanoic acid**.

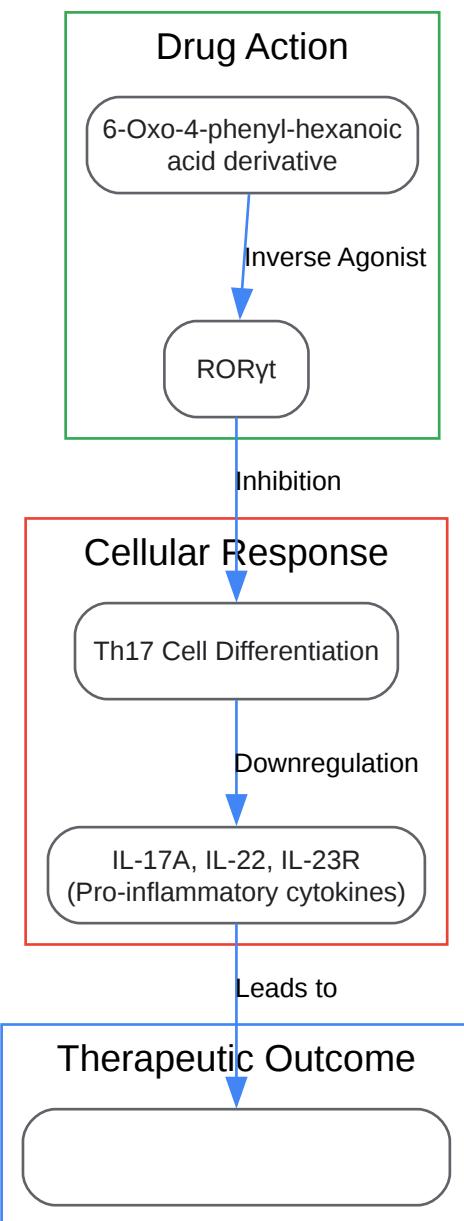
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of **6-phenylhexanoic acid**.

NMR Spectroscopy: Detailed ¹H and ¹³C NMR spectral data are available for **6-phenylhexanoic acid**, which can be used to confirm the presence of the phenyl group, the carboxylic acid moiety, and the intervening methylene groups.[\[6\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy: The IR spectrum of **6-phenylhexanoic acid** exhibits characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C-H and C=C stretches.[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS): Mass spectral data, typically obtained through electron ionization (EI), can be used to determine the molecular weight and fragmentation pattern of **6-phenylhexanoic acid**.[\[10\]](#)


Spectroscopic Data Type	Key Features
¹ H NMR	Signals corresponding to aromatic protons, methylene protons of the alkyl chain, and the acidic proton of the carboxylic acid. [7]
¹³ C NMR	Resonances for the carboxyl carbon, aromatic carbons, and the aliphatic carbons of the hexanoyl chain.
IR	Characteristic peaks for C=O (carbonyl), O-H (hydroxyl), C-H (aliphatic and aromatic), and C=C (aromatic) stretching vibrations. [8] [9]
Mass Spec (EI)	Molecular ion peak (M ⁺) and characteristic fragment ions. [10]

Applications in Research and Drug Development

6-Phenylhexanoic acid and its derivatives have been investigated in several areas of scientific research.

- Model Compound Studies: It has been used as a model compound to study the effects of chromophore orientation and molecular conformation on surface-enhanced Raman scattering (SERS). It has also been employed as a substrate to investigate the metabolism of naphthenic acids under methanogenic conditions.
- Drug Discovery: Derivatives of **6-phenylhexanoic acid** have shown potential as therapeutic agents. For instance, 6-oxo-4-phenyl-hexanoic acid derivatives have been identified as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor gamma t (ROR γ t), a target for autoimmune diseases.^[11] Additionally, 6-phenylhexanamide derivatives have been developed as potent activators of mitofusin, with potential applications in treating mitochondrial diseases like Charcot-Marie-Tooth disease type 2A.^[12]

Potential Therapeutic Pathway of a 6-Phenylhexanoic Acid Derivative

[Click to download full resolution via product page](#)

Caption: Signaling pathway of a **6-phenylhexanoic acid** derivative as a RORyt inverse agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Phenylhexanoic Acid | CymitQuimica [cymitquimica.com]
- 2. 6-Phenylhexanoic acid | 5581-75-9 [chemicalbook.com]
- 3. 6-Phenylhexanoic acid 98 5581-75-9 [sigmaaldrich.com]
- 4. 6-Phenylhexanoic acid (CAS 5581-75-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. 6-Phenylhexanoic acid(5581-75-9) 1H NMR spectrum [chemicalbook.com]
- 8. 6-Phenylhexanoic Acid | C12H16O2 | CID 79695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Phenylhexanoic acid [webbook.nist.gov]
- 10. 6-Phenylhexanoic acid [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Phenylhexanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b016828#6-phenylhexanoic-acid-structure-and-nomenclature\]](https://www.benchchem.com/product/b016828#6-phenylhexanoic-acid-structure-and-nomenclature)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com